molecular formula C6H4F3N5 B3050946 2-(trifluoromethyl)-7H-purin-6-amine CAS No. 2993-06-8

2-(trifluoromethyl)-7H-purin-6-amine

Cat. No.: B3050946
CAS No.: 2993-06-8
M. Wt: 203.12 g/mol
InChI Key: JPFOYYRMIMSYQZ-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-7H-purin-6-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a purine ringThe trifluoromethyl group is known for its ability to enhance the biological activity, stability, and lipophilicity of molecules, making this compound a valuable compound for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-7H-purin-6-amine typically involves the introduction of the trifluoromethyl group into the purine ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under specific reaction conditions. The reaction is often catalyzed by transition metals like palladium or copper, which facilitate the formation of the trifluoromethylated product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(trifluoromethyl)-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated purine derivatives, while substitution reactions can introduce various functional groups into the purine ring .

Scientific Research Applications

2-(trifluoromethyl)-7H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

  • 2-(trifluoromethyl)-7H-purin-6-amine
  • 2-(trifluoromethyl)-7H-purin-6-ol
  • 2-(trifluoromethyl)-7H-purin-6-thiol

Comparison: Compared to other similar compounds, this compound is unique due to its specific trifluoromethyl group attached to the purine ring. This structural feature imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity. The presence of the trifluoromethyl group also makes it more resistant to metabolic degradation, which is advantageous for its use in drug development .

Properties

IUPAC Name

2-(trifluoromethyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5/c7-6(8,9)5-13-3(10)2-4(14-5)12-1-11-2/h1H,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFOYYRMIMSYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397799
Record name 2-(trifluoromethyl)-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2993-06-8
Record name NSC518375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(trifluoromethyl)-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-7H-purin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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